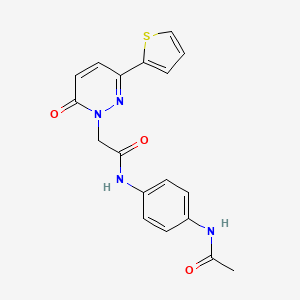
N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. Its molecular formula is C18H16N4O3S, and it has a molecular weight of 368.41 g/mol. This compound is characterized by the presence of a thiophene ring and a pyridazine moiety, which are known to contribute to diverse pharmacological effects.
Anticholinesterase Activity
One of the primary areas of research surrounding this compound is its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of AChE are important in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Recent studies have demonstrated that compounds similar in structure to this compound exhibit varying degrees of AChE inhibitory activity. For instance, derivatives containing a benzylidene moiety showed inhibition rates between 51% and 75% at concentrations up to 300 µM, with IC50 values ranging from 9 to 246 µM . This suggests that modifications in the chemical structure can significantly influence the potency of AChE inhibitors.
Larvicidal Activity
Another notable biological activity is the larvicidal effect against agricultural pests. Compounds derived from similar structures have been tested against larvae of Plutella xylostella and Helicoverpa armigera, showing promising results as effective larvicides . Molecular docking studies indicated that these compounds could effectively bind to target sites in the larvae, disrupting their development.
Anti-inflammatory and Analgesic Properties
The compound's potential anti-inflammatory and analgesic properties have also been explored. Research indicates that derivatives with amide bonds exhibit multitarget activities, including inhibition of lipoxygenase (LOX), which plays a role in inflammatory processes . The structure–activity relationship (SAR) studies suggest that both steric and electronic factors are crucial for enhancing the anti-inflammatory effects.
Case Study: Acetylcholinesterase Inhibition
In a specific study evaluating the AChE inhibitory activity of several compounds, it was found that modifications to the thiophene and pyridazine portions significantly affected binding affinity and inhibition efficacy. The most potent compound in this series demonstrated significant improvement in cognitive function in animal models, suggesting therapeutic potential for cognitive disorders .
Case Study: Larvicidal Efficacy
In another investigation focusing on larvicidal activity, compounds structurally related to this compound were tested against common agricultural pests. The results indicated effective mortality rates at varying concentrations, highlighting the compound's potential application in pest control strategies .
Summary Table of Biological Activities
科学研究应用
Structural Characteristics
The compound has a molecular formula of C21H20N4O4 and a molecular weight of 392.4 g/mol. Its structure features a pyridazine ring fused with a thiophene moiety, which is significant for its biological activity. The presence of the acetamido group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Potential
Research indicates that N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide exhibits promising anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Anticancer Activity
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in cancer cells.
Study 1: Synthesis and Evaluation
A recent study focused on the synthesis of this compound and its evaluation against various cancer cell lines. The study highlighted the compound's significant cytotoxic effects, particularly against solid tumors such as breast and lung cancers.
Study 2: Pharmacokinetics
Another research effort investigated the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable pharmacokinetic profiles that support its potential as an oral therapeutic agent.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-6-14(7-5-13)20-17(24)11-22-18(25)9-8-15(21-22)16-3-2-10-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQIZFZCJXJCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














